molecular formula C25H27F3N4O4 B2639940 5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide CAS No. 1189674-81-4

5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide

Cat. No. B2639940
CAS RN: 1189674-81-4
M. Wt: 504.51
InChI Key: CSIVEAOAMCQNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide is a useful research compound. Its molecular formula is C25H27F3N4O4 and its molecular weight is 504.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant aspect of the research focuses on the synthesis and characterization of quinazoline derivatives. Studies such as those by Fathalla & Pazdera (2017) and Dangi et al. (2010) have developed methods for synthesizing piperazine substituted quinazolones and 1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, respectively. These works highlight the chemical versatility of quinazoline structures and their intermediates for further chemical modifications (Fathalla & Pazdera, 2017; Dangi et al., 2010).

Antimicrobial and Anticancer Activities

Quinazoline derivatives have been explored for their potential antimicrobial and anticancer properties. Desai et al. (2007) synthesized new quinazolines and screened them for antibacterial and antifungal activities, indicating the application of quinazoline derivatives in developing new antimicrobial agents (Desai, P. N. Shihora, & D. Moradia, 2007). Additionally, Nguyen et al. (2019) synthesized compounds with moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, suggesting the potential of quinazoline derivatives in cancer research (Nguyen et al., 2019).

Novel Synthetic Approaches

Innovative synthetic approaches for creating quinazoline derivatives have been a focus of recent research. For example, Chate et al. (2020) described a green synthesis method for spirooxindole dihydroquinazolinones using water as a solvent, showcasing environmentally friendly synthetic routes for these compounds (Chate, Rudrawar, Bondle, & Sangeshetti, 2020).

Potential Antioxidant Activities

Research by Habib, Hassan, & El‐Mekabaty (2014) explored the antioxidant potential of new quinazolone derivatives as additives for lubricating oils, indicating their utility beyond biomedical applications and into materials science (Habib, Hassan, & El‐Mekabaty, 2014).

properties

IUPAC Name

5-[2,4-dioxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O4/c1-16(2)29-21(33)13-7-8-14-31-23(35)17-9-3-6-12-20(17)32(24(31)36)15-22(34)30-19-11-5-4-10-18(19)25(26,27)28/h3-6,9-12,16H,7-8,13-15H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIVEAOAMCQNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.